molecular formula C23H19FN2O2S B12176048 N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12176048
M. Wt: 406.5 g/mol
InChI Key: FBGVPKQANOLOLO-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that features a unique combination of fluorinated benzyl, phenyl, pyridinyl, and oxathiine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The fluorinated benzyl group can be introduced through nucleophilic substitution reactions using fluorinating agents such as hydrofluoric acid or tetrabutylammonium fluoride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki–Miyaura coupling reaction for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated benzyl group can enhance binding affinity and specificity, while the pyridinyl and oxathiine groups may contribute to the overall stability and reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its combination of fluorinated benzyl, phenyl, pyridinyl, and oxathiine groups, which provide a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H19FN2O2S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C23H19FN2O2S/c24-19-11-5-4-10-18(19)16-26(20-12-6-7-13-25-20)23(27)21-22(29-15-14-28-21)17-8-2-1-3-9-17/h1-13H,14-16H2

InChI Key

FBGVPKQANOLOLO-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)N(CC2=CC=CC=C2F)C3=CC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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